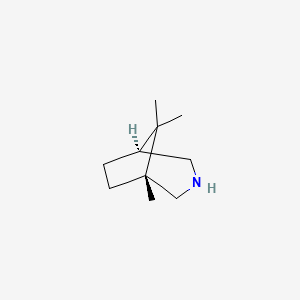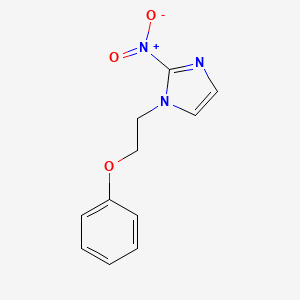
2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrocodeine bitartrate, aspirin, and caffeine is a combination medication used primarily for pain relief. Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic, aspirin is a nonsteroidal anti-inflammatory drug (NSAID), and caffeine is a central nervous system stimulant. This combination is effective in managing moderate to severe pain, particularly when other pain medications are not sufficient .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrocodeine Bitartrate: Dihydrocodeine is synthesized from codeine through a process of hydrogenation.
Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride.
Caffeine: Caffeine is extracted from natural sources like coffee beans and tea leaves or synthesized from xanthine derivatives.
Industrial Production Methods
The industrial production of this combination involves the precise measurement and mixing of dihydrocodeine bitartrate, aspirin, and caffeine in specific ratios. The mixture is then formulated into tablets or capsules under controlled conditions to ensure uniformity and stability .
化学反应分析
Types of Reactions
Oxidation: Dihydrocodeine can undergo oxidation to form dihydromorphine.
Reduction: Aspirin can be reduced to salicylic acid under certain conditions.
Substitution: Caffeine can undergo substitution reactions, particularly methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Methyl iodide is often used for methylation reactions.
Major Products
Dihydrocodeine: Oxidation produces dihydromorphine.
Aspirin: Reduction yields salicylic acid.
科学研究应用
Chemistry
Analgesic Research: Dihydrocodeine bitartrate is studied for its analgesic properties and potential for abuse and dependence.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of these compounds.
Biology
Pain Management: Studies on the efficacy of this combination in managing different types of pain.
Neurobiology: Research on the effects of caffeine on the central nervous system.
Medicine
Clinical Trials: Trials to determine the safety and efficacy of this combination in various patient populations.
Addiction Studies: Research on the potential for addiction and methods to mitigate it.
Industry
Pharmaceutical Formulation: Development of new formulations to improve bioavailability and patient compliance.
Quality Control: Methods to ensure the consistency and quality of the final product.
作用机制
Dihydrocodeine Bitartrate
Dihydrocodeine bitartrate acts as an agonist at the μ-opioid receptors in the central nervous system, inhibiting the release of neurotransmitters and reducing the perception of pain .
Aspirin
Aspirin inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This reduces inflammation, pain, and fever .
Caffeine
Caffeine acts as a central nervous system stimulant by blocking adenosine receptors, which increases the release of neurotransmitters like dopamine and norepinephrine .
相似化合物的比较
Similar Compounds
Codeine: Similar to dihydrocodeine but less potent.
Acetaminophen: Often combined with caffeine and dihydrocodeine for pain relief.
Ibuprofen: Another NSAID similar to aspirin but with different pharmacokinetics.
Uniqueness
The combination of dihydrocodeine bitartrate, aspirin, and caffeine is unique in its multi-modal approach to pain relief, leveraging the analgesic, anti-inflammatory, and stimulant properties of its components .
属性
CAS 编号 |
79102-58-2 |
|---|---|
分子式 |
C44H52ClN7O8S |
分子量 |
874.4 g/mol |
IUPAC 名称 |
2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2S.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4-11,13H,12H2,1-3H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H |
InChI 键 |
ZGWVKGYYNSULOV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
同义词 |
Synalgos |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[7-(2,4-Dichlorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1206263.png)






![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)



![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,2'-oxane]-16-one](/img/structure/B1206284.png)

